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Compound of Interest

Compound Name: Sofosbuvir impurity H

Cat. No.: B1150397

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of Sofosbuvir impurity H, a known diastereomer and process-related impurity of the direct-
acting antiviral agent Sofosbuvir. Understanding the profile of such impurities is critical for
ensuring the quality, safety, and efficacy of the final drug product. This document outlines a
plausible synthetic pathway, detailed analytical methodologies for characterization, and
presents data in a structured format for clarity and comparability.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a
nucleotide analog that, upon metabolic activation to its triphosphate form, inhibits the HCV
NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication. The chemical name
for Sofosbuvir is Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-
hydroxy-4-methyloxolan-2-yllmethoxy-phenoxyphosphorylJamino]propanoate.

During the synthesis and storage of Sofosbuvir, various process-related impurities and
degradation products can form. Regulatory agencies require stringent control and
characterization of these impurities. Sofosbuvir impurity H is identified as a diastereomer of
Sofosbuvir, with the IUPAC name [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-
2-[[[[(2S)-1-ox0-1-propan-2-yloxypropan-2-yllamino]-phenoxyphosphoryljoxymethylloxolan-3-yl]
benzoate.[1] Its presence and structure suggest a benzoylation at the 3'-hydroxyl group of a
Sofosbuvir intermediate.
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Table 1: Physicochemical Properties of Sofosbuvir Impurity H[1]

Property Value

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-
fluoro-4-methyl-2-[[[[(2S)-1-0x0-1-propan-2-

IUPAC Name yloxypropan-2-yllJamino]-
phenoxyphosphorylloxymethylloxolan-3-yl]
benzoate

Molecular Formula C29H33FN3010P

Molecular Weight 633.56 g/mol

Appearance White to off-white solid

Nature Diastereomer of Sofosbuvir

Synthesis of Sofosbuvir Impurity H

While a specific, detailed synthesis protocol for Sofosbuvir impurity H is not readily available
in peer-reviewed literature, a plausible synthetic route can be devised based on the known
synthesis of Sofosbuvir and the structure of the impurity. A Chinese patent describes a six-step
synthesis for "Sofosbuvir impurities” with a purity of over 99%, which provides a general
framework.[2] The synthesis of impurity H likely involves the benzoylation of a key Sofosbuvir
intermediate.

A potential synthetic pathway involves the reaction of a protected uridine nucleoside with a
phosphoramidate side chain, followed by a benzoylation step.

Coupling Reaction
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Caption: Plausible synthetic pathway for Sofosbuvir Impurity H.

Experimental Protocol (Hypothetical)

Step 1: Coupling Reaction A protected 2'-deoxy-2'-fluoro-2'-C-methyluridine intermediate is
reacted with (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate in the
presence of a suitable base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, in an
aprotic solvent like dichloromethane (DCM) or acetonitrile at room temperature. The reaction
progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC).

Step 2: Benzoylation To the solution containing the coupled intermediate, benzoyl chloride is
added dropwise at 0°C in the presence of a base like pyridine. The reaction is stirred for
several hours at room temperature.

Step 3: Work-up and Purification The reaction mixture is quenched with water and extracted
with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried
over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product
is then purified by column chromatography on silica gel using a gradient of ethyl acetate in
hexane to yield Sofosbuvir impurity H.

Table 2: Hypothetical Reaction Parameters

Parameter Condition

Solvent Dichloromethane (DCM)

Base (Coupling) N,N-Diisopropylethylamine (DIPEA)
Base (Benzoylation) Pyridine

Temperature (Coupling) Room Temperature (20-25°C)
Temperature (Benzoylation) 0°C to Room Temperature
Purification Method Silica Gel Column Chromatography
Eluent System Hexane/Ethyl Acetate Gradient
Hypothetical Yield 60-70%
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Characterization of Sofosbuvir Impurity H

A comprehensive characterization of Sofosbuvir impurity H is essential to confirm its structure
and determine its purity. This involves a combination of chromatographic and spectroscopic

(Synthesized Sofosbuvir Impurity H)

techniques.
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Caption: Analytical workflow for the characterization of Sofosbuvir Impurity H.

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) and Ultra-high-
performance liquid chromatography (UPLC) are the primary methods for assessing the purity of
Sofosbuvir and its impurities.

Experimental Protocol: RP-HPLC
e Column: A C18 column (e.g., 4.6 x 250 mm, 5 yum) is commonly used.

» Mobile Phase: A gradient elution is typically employed.
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o Mobile Phase A: 0.1% Trifluoroacetic acid in water.

o Mobile Phase B: Acetonitrile.

e Flow Rate: 1.0 mL/min.

e Detection: UV at 260 nm.

e Column Temperature: 30°C.
e Injection Volume: 10 pL.

Table 3: Expected Chromatographic Data

Expected Retention Time

Analyte . Purity (%)
(min)

Sofosbuvir ~15.2

Sofosbuvir Impurity H ~21.5 >99.0

Note: Retention times are estimates and will vary based on the specific HPLC system and
conditions.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of
the impurity.

Experimental Protocol: LC-MS

lonization Mode: Electrospray lonization (ESI), positive mode.

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

Scan Range: m/z 100-1000.

Expected lon: [M+H]+
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Table 4: High-Resolution Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C29H33FN3010P
Calculated Exact Mass 633.1887
Observed m/z [M+H]+ 634.1960

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (*H, 13C, 31P, and °F) is the most powerful technique for the unambiguous

structural elucidation of Sofosbuvir impurity H.

Experimental Protocol: NMR

e Solvent: Deuterated chloroform (CDCIs) or Dimethyl sulfoxide-de (DMSO-ds).
e Instrument: 400 MHz or higher NMR spectrometer.

e Techniques: 1H, 3C, DEPT, COSY, HSQC, HMBC, 3P, and °F NMR.

Table 5: Expected *H NMR Chemical Shifts (Hypothetical, in CDClIs)
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Expected Chemical Shift

Proton Assignment Multiplicity
(3, ppm)

Aromatic-H (Benzoate) 74-8.1 m
Aromatic-H (Phenoxy) 71-73 m
H-6 (Uracil) ~7.5 d
H-1' ~6.2 d
H-5'a, H-5'b ~4.2-4.5 m
H-4' ~4.1 m
H-3' ~5.5 m
CH (Isopropyl) ~4.9 sept
CHs (Isopropyl) ~1.2 d
CHs (Alanine) ~1.4 d
CHs (C2) ~15 s

Table 6: Expected 13C NMR Chemical Shifts (Hypothetical, in CDCI3)
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Carbon Assignment Expected Chemical Shift (6, ppm)

C=0 (Benzoate) ~165

C=0 (Uracil) ~150, ~163

C=0 (Ester) ~172

Aromatic-C 120 - 150

C-2' (with F) ~124 (d, JCF = 250 Hz)

Cc-1 ~90

c-4' ~85

c-3' ~75

C-5' ~65

CH (Isopropyl) ~70

CHs (Isopropyl) ~22

CHs (Alanine) ~20

CHs (C2) ~25
Conclusion

The synthesis and characterization of Sofosbuvir impurity H are critical aspects of quality
control in the manufacturing of this vital antiviral drug. This guide provides a framework for
understanding the likely synthetic origin and the necessary analytical procedures for its
identification and quantification. The detailed methodologies and tabulated data serve as a
valuable resource for researchers and professionals in the pharmaceutical industry, aiding in
the development of robust analytical methods and ensuring the purity and safety of Sofosbuvir.
Further research to publish detailed experimental data for the synthesis and characterization of
this specific impurity would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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